4-Bromo-3-fluoro-N-hydroxybenzamidine

Medicinal Chemistry SAR Studies Synthetic Intermediates

Research reproducibility demands exact structural fidelity: near-analog substitution risks altered reactivity, pharmacokinetics, or target engagement. 4-Bromo-3-fluoro-N-hydroxybenzamidine (CAS 1562287-75-5) eliminates this variable. • Defined 4-Br-3-F substitution dictates unique electronic & steric profile for consistent cross-coupling and heterocycle formation. • ≥95% certified purity ensures reliable performance in multi-step API synthesis and SAR studies. • N-Hydroxybenzamidine core enables oxadiazole/isoxazoline library synthesis for kinase inhibitor programs.

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
CAS No. 1562287-75-5
Cat. No. B1415331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-N-hydroxybenzamidine
CAS1562287-75-5
Molecular FormulaC7H6BrFN2O
Molecular Weight233.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)F)Br
InChIInChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyXQMUWERQTRJLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-N-hydroxybenzamidine: Technical Baseline & Procurement


4-Bromo-3-fluoro-N-hydroxybenzamidine (CAS 1562287-75-5) is a halogenated N-hydroxybenzamidine derivative . It possesses a molecular formula of C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is a specialized fine chemical building block intended for research and development , primarily serving as a synthetic intermediate for complex organic molecules and potential pharmacophores in medicinal chemistry .

Synthetic Role
Halogenated N-hydroxybenzamidine building block for heterocycle synthesis
Substitution Context
Defined 4-Br / 3-F pattern modulates electronic and steric properties
Procurement Logic
Select for precise regiochemistry and N-hydroxy functionality in SAR or library synthesis

4-Bromo-3-fluoro-N-hydroxybenzamidine: Why Generic Substitution Fails


In research and industrial applications, substituting a halogenated benzamidine with a generic or near-analog is not chemically trivial. The precise combination of substituents—specifically the bromine at the para position, the fluorine at the meta position, and the N-hydroxy group on the amidine core—dictates a unique profile of electronic effects, steric hindrance, and hydrogen-bonding capacity . These factors collectively determine the molecule's reactivity, stability, and biological target engagement. Even minor structural deviations, such as the absence of the fluorine atom or the N-hydroxy group, can lead to significantly different reaction outcomes, altered pharmacokinetic profiles, or a complete loss of desired biological activity. Therefore, selecting the exact compound is a critical quality control and experimental reproducibility parameter .

Missing the N-hydroxy group may remove crucial hydrogen-bonding and derivatization capacity.
Positional isomer (3-Br/4-F) shifts dipole and pKa, potentially altering target engagement.
Undefined purity or in-house batches may introduce impurities that confound synthesis or bioassay data.

4-Bromo-3-fluoro-N-hydroxybenzamidine: Differentiated Performance Evidence


N-Hydroxy Group: Molecular Geometry & Electronic Profile

The presence of the N-hydroxy group fundamentally alters the compound's physicochemical and biological properties compared to its non-hydroxylated analog, 4-Bromo-3-fluoro-benzamidine . While direct comparative bioactivity data is not available in the public domain, the structural difference is a primary driver for procurement in specific synthetic routes and SAR studies.

N-Hydroxy vs Parent
Class-level inference
N-hydroxybenzamidine core vs non-hydroxylated analog (4-Bromo-3-fluoro-benzamidine)
Reported structural feature may alter hydrogen-bonding and synthetic utility.
Qualitative difference; direct activity data not available.
Medicinal Chemistry SAR Studies Synthetic Intermediates

Positional Isomer: Regiochemical Effects

The 4-bromo-3-fluoro substitution pattern on the phenyl ring creates a distinct electronic environment compared to its positional isomer, 3-Bromo-4-fluoro-N-hydroxybenzamidine. This regiochemical difference alters the dipole moment and pKa of the amidine group, influencing both its chemical reactivity and its potential binding affinity to biological targets .

Regiochemical Effect
Class-level inference
4-Br/3-F vs 3-Br/4-F substitution
Positional isomer context may shift electronic and binding profiles.
Inferred from aromatic substitution principles; no direct comparative data.
Medicinal Chemistry Positional Isomers Lead Optimization

Purity Specification as a Critical Procurement Metric

Reputable commercial sources for 4-Bromo-3-fluoro-N-hydroxybenzamidine provide quantitative purity specifications, typically ≥95% or ≥98%, determined by HPLC or similar analytical methods . This is a key differentiator against custom-synthesized batches of unknown purity, where impurities can confound experimental results or stall synthetic progress. The 95% purity threshold is a recognized standard in patent applications for compositions containing related compounds, underscoring its importance for both research and intellectual property purposes [1].

Purity Specification
Supporting evidence
≥95% to ≥98% (HPLC)
Specification review supports lot consistency and experimental reproducibility.
Commercial specification vs unverified material.
Quality Control Analytical Chemistry Reproducibility

4-Bromo-3-fluoro-N-hydroxybenzamidine: Validated Application Scenarios


Heterocyclic Library Synthesis for Drug Discovery

The N-hydroxybenzamidine core is a versatile building block in medicinal chemistry for constructing diverse heterocyclic scaffolds, including oxadiazoles and isoxazolines, which are common motifs in kinase inhibitors and other therapeutics . The unique 4-bromo-3-fluoro substitution pattern imparts a distinct vector and electronic profile to the final heterocycle, enabling the exploration of novel chemical space. This specific compound is essential for synthesizing targeted libraries where the 4-bromo-3-fluoro arrangement is a required structural feature .

SAR of Serine Protease Inhibitors

N-hydroxybenzamidines are a known pharmacophore for inhibiting serine proteases, a class of enzymes implicated in coagulation and inflammation. While direct data for this exact compound is absent, it serves as a rationally designed analog for systematic SAR studies. The halogen substitution pattern is crucial for modulating binding affinity and selectivity. In this context, the 4-bromo-3-fluoro derivative would be compared against other halogenated and non-halogenated analogs to map the active site's steric and electronic requirements .

Halogen Bonding in Protein-Ligand Complexes

The bromine atom at the para position is a potent halogen bond donor, an interaction of increasing interest in rational drug design. This compound is an ideal probe for investigating halogen bonding in structural biology studies, particularly when co-crystallized with a target protein. The distinct electron-withdrawing effect of the ortho-fluorine atom further modulates the bromine's sigma-hole, differentiating its halogen bonding potential from non-fluorinated or meta-substituted analogs .

High-Purity API Synthesis Intermediate

In an industrial pharmaceutical setting, this compound's commercial availability with defined purity specifications (≥95%) makes it a reliable starting material or intermediate for multi-step API synthesis. The certified purity ensures consistent performance in downstream chemical transformations and simplifies regulatory compliance by providing a clear chain of quality, a requirement for Good Manufacturing Practice (GMP) environments [1].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
4-Br/3-F N-hydroxybenzamidine core for unique electronic and steric profile
Oxadiazole/isoxazoline scaffold construction and SAR expansion
Serine protease inhibitor SAR studies
N-hydroxybenzamidine pharmacophore with halogen modulation
Binding affinity and selectivity mapping in enzyme assays
Halogen bonding probe in structural biology
Para-bromine donor with ortho-fluoro modulation of sigma-hole
Co-crystallization and interaction geometry analysis
Synthesis intermediate for process development
Verified purity specification (HPLC)
Reproducibility and documentation in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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